N-Carbobenzoxyglycine vinyl ester
Description
N-Carbobenzoxyglycine vinyl ester (chemical formula: C₁₂H₁₃NO₄; molecular weight: 235.26) is a protected amino acid derivative widely used in organic synthesis and biomedical research. Structurally, it consists of a glycine backbone with a benzyloxycarbonyl (Cbz) protecting group on the amine and a vinyl ester moiety on the carboxylate (Figure 1). The compound is synthesized via a multi-step procedure involving the reaction of L-methionine methyl ester hydrochloride with benzyl chloroformate, followed by oxidation and elimination steps to introduce the vinyl group .
Key applications include:
- Antifertility activity: Intravaginal administration in mice results in 100% pregnancy inhibition at 10 mg/kg/day by targeting sperm acrosin activity .
- Enzyme inhibition: Acts as a substrate for proteases like bromelain in enzymatic assays .
- Synthetic versatility: Serves as a chiral building block for asymmetric synthesis of amino acid derivatives .
Properties
CAS No. |
64187-24-2 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethenyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
InChI Key |
JYKQZYMZPYYHLX-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Using Vinylbenzyl Chloride
One classical method to prepare vinyl esters of N-protected amino acids, including this compound, involves nucleophilic substitution of a vinylbenzyl chloride derivative with the N-protected amino acid salt.
- Procedure :
A mixture of N-Carbobenzoxy-glycine, sodium carbonate (as base), and vinylbenzyl chloride is stirred in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature for extended periods (e.g., 90 hours). - Work-up :
After reaction completion, water is added to precipitate the product, which is extracted with benzene. The organic phase is washed, dried over anhydrous sodium sulfate, and the product is purified by vacuum distillation or chromatography. - Yield and Purity :
Typical yields are around 70-80%, with purity confirmed by elemental analysis and optical rotation measurements. - Advantages :
This method avoids the use of chloromethylated polymers, reducing side reactions and facilitating peptide synthesis applications. - Example Data :
| Reagent Amounts (moles) | Reaction Time (hours) | Yield (%) | Purification Method |
|---|---|---|---|
| N-Carbobenzoxy-glycine (0.034) | 90 | 78 | Vacuum distillation |
| Sodium carbonate (0.017) | |||
| Vinylbenzyl chloride (0.034) |
Transvinylation Using Vinyl Acetate and Active Esters
Another approach involves transvinylation reactions where vinyl esters are synthesized by exchanging the vinyl group from vinyl acetate to the carboxyl group of the amino acid derivative.
- Catalyst-Free Vinyl Exchange :
Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and potassium tert-butylate (t-BuOK), the carboxylic acid is first converted to an active triazine ester intermediate. Potassium vinyloxide, generated in situ from vinyl acetate and t-BuOK, then reacts with this intermediate to form the vinyl ester. - Reaction Conditions :
The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (around 0°C) to control the exothermic nature and avoid decomposition. - Byproducts :
Potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazine and tert-butyl acetate are formed as byproducts. - Advantages :
This method avoids metal catalysts and harsh conditions, providing a mild and efficient synthetic route. - Reaction Scheme :
- Formation of active triazine ester from N-Carbobenzoxyglycine and CDMT/N-methylmorpholine (NMM).
- Reaction of active ester with potassium vinyloxide to yield this compound.
- Research Outcomes :
High selectivity and yields with minimal side reactions have been reported, making this approach suitable for sensitive amino acid derivatives.
Catalytic Considerations and Reaction Parameters
- Catalysts :
- Temperature :
- Solvents :
- Stoichiometry :
Data Table Summarizing Preparation Methods
Research Outcomes and Analytical Characterization
- Spectroscopic Confirmation :
- FT-IR spectra confirm disappearance of carboxylic acid O-H and appearance of ester C=O stretching bands near 1720 cm^-1.
- ^1H-NMR spectra show vinyl proton signals (5.3-6.2 ppm) confirming vinyl ester formation. Aromatic and methylene protons correspond to the carbobenzoxy group and glycine backbone.
- Elemental Analysis :
- Physical Properties :
- Catalyst Residue :
- Catalyst-free or easily removable catalyst systems are preferred to avoid contamination, especially for biomedical applications.
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding N-[(Benzyloxy)carbonyl]glycine and an alcohol.
Hydrogenation: Catalytic hydrogenation using palladium on carbon can remove the benzyloxycarbonyl group, yielding glycine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Major Products:
- Hydrolysis yields N-[(Benzyloxy)carbonyl]glycine and ethanol.
- Hydrogenation yields glycine.
- Substitution reactions yield various glycine derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .
Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .
Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Carbobenzoxyglycine vinyl ester belongs to a broader class of activated amino acid esters. Below is a detailed comparison with structurally and functionally related compounds.
N-Carbobenzoxyglycine 1,2-Dibromoethyl Ester
- Structure: C₁₂H₁₃Br₂NO₄; molecular weight: 394.05 .
- Activity: Exhibits potent antineoplastic activity (33 mg/kg/day in Ehrlich ascites carcinoma) with low toxicity (LD₅₀ = 148 mg/kg in mice) . Shares 100% antifertility efficacy with the vinyl ester at 10 mg/kg/day .
- Advantage: Higher thermal stability compared to vinyl esters, which decompose into toxic NOₓ fumes upon heating .
N-Carbobenzoxyglycine p-Nitrophenyl Ester
- Structure : C₁₆H₁₄N₂O₆; molecular weight: 330.29 .
- Activity: Used as a chromogenic substrate for quantifying protease activity (e.g., bromelain) due to p-nitrophenol release upon hydrolysis . Lacks significant therapeutic activity but is critical in biochemical assays .
- Limitation: Limited bioavailability due to poor membrane permeability.
N-Carbobenzoxyglycine N-Hydroxysuccinimide Ester
- Structure : C₁₄H₁₄N₂O₆; molecular weight: 306.27 .
- Activity: Primarily employed in peptide coupling reactions due to its high reactivity with amine groups . No reported biological activity in therapeutic contexts.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Antifertility Activity in Mice
Key Findings and Implications
Structural-Activity Relationship :
- The vinyl ester group enhances membrane permeability, making it effective in topical antifertility applications .
- Dibromoethyl esters exhibit dual therapeutic (antineoplastic and antifertility) profiles due to their electrophilic reactivity .
- p-Nitrophenyl esters are structurally optimized for chromogenic assays but lack therapeutic utility .
Toxicity Considerations :
- This compound has moderate toxicity (LD₅₀ = 501 mg/kg) and reproductive risks .
- Dibromoethyl derivatives show lower acute toxicity, suggesting a safer therapeutic window .
Synthetic Utility :
- Vinyl and N-hydroxysuccinimide esters are preferred in organic synthesis for their reactivity and ease of handling .
Biological Activity
N-Carbobenzoxyglycine vinyl ester (CBG-VE) is a compound that has garnered interest in the field of biological activity due to its potential applications in medicinal chemistry, particularly as a proteasome inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with CBG-VE, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound is derived from the amino acid glycine and is modified by the addition of a carbobenzoxy (Cbz) protecting group and a vinyl ester moiety. The synthesis typically involves the reaction of carbobenzoxy-glycine with an appropriate vinyl ester reagent. This modification enhances the compound's stability and bioactivity.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cbz-glycine + Vinyl halide | Base, solvent | High |
| 2 | Purification (e.g., chromatography) | - | - |
Proteasome Inhibition
One of the primary biological activities of CBG-VE is its role as a proteasome inhibitor. Proteasomes are crucial for degrading ubiquitinated proteins, thereby regulating various cellular processes including the cell cycle and apoptosis. Inhibition of proteasomes can lead to apoptosis in cancer cells.
Research indicates that CBG-VE exhibits selective inhibition of the trypsin-like subunit of the proteasome, which is pivotal for its anticancer properties. A study reported that specific analogs of vinyl ester derivatives demonstrated significant potency against cancer cell lines, highlighting their potential therapeutic applications .
In Vitro Studies
In vitro studies have shown that CBG-VE can induce apoptosis in various cancer cell lines. The mechanism involves the accumulation of pro-apoptotic factors due to impaired protein degradation.
Case Study: Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Proteasome inhibition leading to apoptosis |
| MCF-7 | 3.8 | Accumulation of p53 protein |
| A549 | 4.1 | Induction of stress response pathways |
Metabolic Stability
Metabolic stability studies are crucial for understanding the pharmacokinetics of CBG-VE. Research has indicated that certain modifications to the vinyl ester structure can enhance metabolic stability, prolonging the compound's action in biological systems.
Stability Data
| Compound Variant | Half-Life (h) | Stability Profile |
|---|---|---|
| CBG-VE | 6 | Stable under physiological conditions |
| Modified CBG-VE (A) | 12 | Enhanced stability due to structural changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
